molecular formula C12H17NO B8273018 5-Amino-5-(2-methoxyphenyl)-1-pentene

5-Amino-5-(2-methoxyphenyl)-1-pentene

Cat. No. B8273018
M. Wt: 191.27 g/mol
InChI Key: MLEIAANUDPKWQX-UHFFFAOYSA-N
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Description

5-Amino-5-(2-methoxyphenyl)-1-pentene is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-5-(2-methoxyphenyl)-1-pentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-5-(2-methoxyphenyl)-1-pentene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-5-(2-methoxyphenyl)-1-pentene

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-methoxyphenyl)pent-4-en-1-amine

InChI

InChI=1S/C12H17NO/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h3,5-7,9,11H,1,4,8,13H2,2H3

InChI Key

MLEIAANUDPKWQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CCC=C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-azido-5-(2-methoxyphenyl)-1-pentene (1.59 g. 7.33 mmol) in anhydrous ether (10 mL) at 0° C. was added to LiAlH4 in diethyl ether (1.OM, 7.33 mL) dropwise over a period of 20 minutes. The ice bath was removed and the reaction mixture was kept at room temperature for 25 minutes. The reaction solution was cooled to 0° C. to 40° C. and saturated Na2SO4 solution was added dropwise until no hydrogen gas was evolved. Anhydrous Na2SO4 was added followed by diethyl ether (70 mL), the resulting suspension was stirred at room temperature for 1 hour and the solution was then filtered through a pad of Celite™. The filtrate was evaporated to give the title compound (1.63 g) as a colorless oil, which was used for the Preparation 19 without purification. 1H NMR (CDCl3, 400 MHz)δ: 7.22 (2H), 6.93 (3H), 5.80 (1H), 4.92 (2H), 4.13 (1H), 3.82 (3H, OMe), 1.2-2.2 (6H).
Name
5-azido-5-(2-methoxyphenyl)-1-pentene
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1.59 g
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reactant
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0 (± 1) mol
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10 mL
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7.33 mL
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solvent
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Synthesis routes and methods II

Procedure details

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C=CCCC(N=[N+]=[N-])c1ccccc1OC
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